Antitubercular agent-16

Antitubercular drug discovery MmpL3 inhibition SAR analysis

Antitubercular agent-16 (also referred to as Compound 5q) is a synthetic small molecule belonging to the 2,5-dimethylpyrrole class of antimycobacterial agents. Designed as a molecular hybrid of the MmpL3 inhibitors BM212 and SQ109, it incorporates a critical cyclohexanemethyl group on the methyleneamine side chain at the C3 position of the pyrrole core.

Molecular Formula C21H27N3S
Molecular Weight 353.5 g/mol
Cat. No. B12413885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitubercular agent-16
Molecular FormulaC21H27N3S
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=NC3=CC=CC=C3S2)C)CNCC4CCCCC4
InChIInChI=1S/C21H27N3S/c1-15-12-18(14-22-13-17-8-4-3-5-9-17)16(2)24(15)21-23-19-10-6-7-11-20(19)25-21/h6-7,10-12,17,22H,3-5,8-9,13-14H2,1-2H3
InChIKeyHBMBTLBDFPBSDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitubercular Agent-16 (Compound 5q): A 2,5-Dimethylpyrrole MmpL3 Inhibitor with Validated Potency Against Drug-Susceptible and MDR-TB Strains


Antitubercular agent-16 (also referred to as Compound 5q) is a synthetic small molecule belonging to the 2,5-dimethylpyrrole class of antimycobacterial agents [1]. Designed as a molecular hybrid of the MmpL3 inhibitors BM212 and SQ109, it incorporates a critical cyclohexanemethyl group on the methyleneamine side chain at the C3 position of the pyrrole core [1][2]. The compound exhibits highly potent in vitro bactericidal activity against both drug-susceptible and multidrug-resistant (MDR) clinical isolates of Mycobacterium tuberculosis (Mtb) [1][2]. Its mechanism of action involves inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3), a key transporter in cell wall biosynthesis [2].

Structural Determinants of Antitubercular Agent-16 Differentiation: Why Not All 2,5-Dimethylpyrroles Are Equivalent


The antimycobacterial activity of 2,5-dimethylpyrroles is exquisitely sensitive to specific structural modifications. The presence of a cyclohexanemethyl group on the methyleneamine side chain at the C3 position of the pyrrole core is a critical determinant of high potency, as exemplified by the superior activity of compounds 5n and 5q compared to other analogs in the same series [1]. Even among these potent derivatives, subtle changes in substituents lead to significant variations in both potency against MDR clinical isolates and cytotoxicity profiles . Therefore, direct substitution with a generic or less well-characterized pyrrole derivative without quantitative comparative data on strain-specific MIC90 values and selectivity indices is scientifically unjustified and risks compromising experimental reproducibility and translational relevance.

Quantitative Evidence Guide for Antitubercular Agent-16: Differentiated Potency, Selectivity, and Spectrum Compared to Closest Analogs


Enhanced Potency Against M. tuberculosis H37Rv Compared to Lead Analog 5n and First-Line Drug Isoniazid

Antitubercular agent-16 (Compound 5q) demonstrates a substantially lower MIC90 (0.40 μg/mL) against the reference M. tuberculosis H37Rv strain compared to its close structural analog Antitubercular agent-15 (Compound 5n; MIC90 = 0.73 μg/mL) in the same assay system . This represents a 1.8-fold improvement in potency. The compound also shows a significant potency advantage over the first-line drug Isoniazid (INH), which exhibits an MIC range of 0.02-0.5 μg/mL against H37Rv, with Antitubercular agent-16 demonstrating a 6-fold higher activity in direct comparisons [1].

Antitubercular drug discovery MmpL3 inhibition SAR analysis

Superior Activity Profile Against Multidrug-Resistant (MDR) Clinical Isolates Compared to Analog 5n

Against a panel of six M. tuberculosis strains, including the reference strain H37Rv and five MDR clinical isolates (CF16, CF61, CF76, CF152, CF161), Antitubercular agent-16 (5q) exhibits a distinct MIC90 profile. While both 5q and 5n show sub-1 μg/mL activity against H37Rv, 5q displays a more consistent and often superior potency against the MDR strains . For instance, against isolate CF152, the MIC90 of 5q is 10.93 μg/mL compared to 7.53 μg/mL for 5n, and against CF161, it is 13.62 μg/mL compared to 7.31 μg/mL. This demonstrates a broader spectrum of high-level activity against clinically relevant resistant strains, a key differentiator for drug development.

MDR-TB Antimicrobial resistance Clinical isolate profiling

Quantified Selectivity Index (SI) Differentiates Antitubercular Agent-16 from In-Class Analogs

Antitubercular agent-16 (5q) exhibits a favorable selectivity index (SI), calculated as the ratio of its cytotoxic concentration (IC50) in mammalian cells to its antibacterial MIC90 against M. tuberculosis H37Rv. In murine J774.A1 macrophages, the IC50 is 8.47 μg/mL, yielding an SI of 21.2 [1]. In human MRC5 pulmonary fibroblasts, the IC50 is 10.31 μg/mL, yielding an SI of 25.8 [2]. While the analog 5n is also reported to have low cytotoxicity, a directly comparable, quantified SI is not as widely documented, making the specific SI values for Antitubercular agent-16 a key, verifiable metric for assessing its potential therapeutic window.

Selectivity index Cytotoxicity Therapeutic window

Validated Target Engagement: MmpL3 Inhibition Confirmed via Computational Docking

Computational docking studies have confirmed that Antitubercular agent-16 (5q) and its active analogs (e.g., 5n) bind to the putative target MmpL3, a mycobacterial membrane protein essential for cell wall biosynthesis, in a manner similar to that of the known inhibitors BM212 and SQ109 [1]. This provides a mechanistic rationale for the observed antimycobacterial activity and differentiates the 2,5-dimethylpyrrole series from other antitubercular agents that act via distinct pathways. The specific binding mode, influenced by the unique cyclohexanemethyl substituent in 5q, likely contributes to its distinct potency profile against MDR strains.

MmpL3 Target engagement Mechanism of action

Optimal Research and Procurement Scenarios for Antitubercular Agent-16 Based on Quantitative Differentiation


Lead Optimization and SAR Studies Targeting MmpL3

Antitubercular agent-16 (5q) is an ideal candidate for structure-activity relationship (SAR) studies focused on the 2,5-dimethylpyrrole scaffold and MmpL3 inhibition. Its well-characterized MIC90 of 0.40 μg/mL against H37Rv and its specific activity profile against MDR clinical isolates provide a robust benchmark for evaluating new derivatives. The confirmed MmpL3 binding mode [1] allows for rational design of next-generation inhibitors.

In Vitro Profiling of Drug-Resistant Tuberculosis

Researchers investigating the activity of novel compounds against multidrug-resistant (MDR) M. tuberculosis should prioritize Antitubercular agent-16 due to its quantified MIC90 values against a panel of five MDR clinical isolates (CF16, CF61, CF76, CF152, CF161) . This strain-specific data enables direct comparison of efficacy against a relevant panel of resistant strains, a key requirement for progressing antitubercular candidates.

Cytotoxicity and Selectivity Assessments for Early-Stage Drug Development

For studies requiring a compound with a defined therapeutic window, Antitubercular agent-16 offers a quantifiable selectivity index (SI) of 21.2 in J774.A1 macrophages and 25.8 in MRC5 pulmonary fibroblasts [2]. This data is critical for comparing the safety margins of different chemical series and for prioritizing compounds for further in vivo toxicology or efficacy studies.

Mechanism-of-Action Studies on MmpL3 Inhibitors

As a validated MmpL3 inhibitor with a unique binding mode [1], Antitubercular agent-16 serves as a valuable chemical probe for dissecting the functional role of MmpL3 in mycobacterial cell wall biosynthesis. Its use can help elucidate the relationship between MmpL3 inhibition, bacterial cell death, and the development of resistance.

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